Bienvenue dans la boutique en ligne BenchChem!

pyrido[2,3-b]pyrazine-3-carbaldehyde

Kinase Inhibition Medicinal Chemistry SAR

Pyrido[2,3-b]pyrazine-3-carbaldehyde (CAS 874279-17-1) is a critical heterocyclic building block featuring a fused pyridine – pyrazine core and a reactive 3‑aldehyde group. The [2,3‑b] scaffold delivers 2.1‑fold greater p38α MAP kinase inhibition than quinoxaline analogues, while derivatives retain sub‑micromolar activity in erlotinib‑resistant NSCLC. The 3‑aldehyde enables regioselective diversification for focused kinase‑focused libraries. Standard purity ≥98 % ensures consistent synthetic performance and reliable SAR data.

Molecular Formula C8H5N3O
Molecular Weight 159.1
CAS No. 874279-17-1
Cat. No. B6167752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrido[2,3-b]pyrazine-3-carbaldehyde
CAS874279-17-1
Molecular FormulaC8H5N3O
Molecular Weight159.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for Pyrido[2,3-b]pyrazine-3-carbaldehyde (CAS 874279-17-1) as a Research Intermediate


Pyrido[2,3-b]pyrazine-3-carbaldehyde (CAS 874279-17-1) is a heterocyclic building block characterized by a fused pyridine-pyrazine bicyclic core with a reactive aldehyde functional group at the 3-position [1]. Its molecular formula is C8H5N3O with a molecular weight of 159.1 g/mol [1]. This compound serves as a critical intermediate for constructing more complex molecules, as the pyrido[2,3-b]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry for developing kinase inhibitors and antimicrobial agents [2], and the aldehyde handle enables a wide range of derivatizations [1].

Critical Limitations of Substitute Heterocyclic Aldehydes for Pyrido[2,3-b]pyrazine-3-carbaldehyde (874279-17-1)


Generic substitution of pyrido[2,3-b]pyrazine-3-carbaldehyde with other heterocyclic aldehydes like pyrido[2,3-b]pyrazine-6-, 7-, or 8-carbaldehydes, or entirely different cores like quinoxaline, is scientifically inadvisable due to divergent reactivity and biological performance. The specific [2,3-b] ring fusion pattern and the position of the aldehyde (3-position) are not interchangeable; regioisomers present different steric and electronic environments that govern subsequent synthetic outcomes and target binding affinities [1]. Furthermore, direct comparative studies on the core scaffold demonstrate that the pyrido[2,3-b]pyrazine system itself exhibits quantifiably superior enzyme inhibition compared to structurally similar cores like quinoxaline [2], confirming that scaffold choice is a primary determinant of potency in target applications.

Quantitative Differentiation of Pyrido[2,3-b]pyrazine-3-carbaldehyde (874279-17-1) for Informed Procurement


Scaffold-Dependent p38α MAP Kinase Inhibition: Pyrido[2,3-b]pyrazine vs. Quinoxaline Core

In a direct, head-to-head comparison, replacing the quinoxaline core with a pyrido[2,3-b]pyrazine core in a matched molecular pair resulted in significantly improved p38α MAP kinase inhibitory activity. The pyrido[2,3-b]pyrazine derivative (9e) exhibited an IC50 of 38 nM, which is 2.1-fold more potent than the analogous quinoxaline-based compound (6f) with an IC50 of 81 nM [1]. This demonstrates that the pyrido[2,3-b]pyrazine framework, which is the core of the target compound, provides a substantial potency advantage over a closely related heteroaromatic system.

Kinase Inhibition Medicinal Chemistry SAR

Functional Group Impact: Aldehyde Reactivity vs. Unsubstituted Pyrido[2,3-b]pyrazine Core

The presence of the aldehyde group at the 3-position provides synthetic versatility absent in the parent pyrido[2,3-b]pyrazine scaffold (CAS 322-46-3). The carbaldehyde moiety (-CHO) is a highly electrophilic center susceptible to nucleophilic attack, enabling a suite of reactions including oxidations, reductions, and condensations (e.g., Knoevenagel, Wittig, reductive amination) that are not possible with the unfunctionalized core [1]. Furthermore, synthesis of 3-substituted derivatives is favored, as condensation reactions of arylglyoxals with 2,3-diaminopyridine regioselectively yield pyrido[2,3-b]pyrazines with substitution at the 3-position in yields ranging from 69% to 93% [2].

Synthetic Chemistry Derivatization Functional Group Reactivity

Anticancer Efficacy of Pyrido[2,3-b]pyrazine Scaffold Against Drug-Resistant NSCLC

The pyrido[2,3-b]pyrazine core, when derivatized (e.g., compound 7n), demonstrates potent activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small cell lung cancer (NSCLC) cell lines. Compound 7n exhibited IC50 values of 0.09 μM against PC9 cells and 0.15 μM against PC9-ER cells [1]. This indicates that the scaffold can overcome a major clinical challenge—acquired resistance to EGFR tyrosine kinase inhibitors like erlotinib—highlighting its differentiated value in oncology research.

Oncology Drug Resistance EGFR

Defined Research Applications for Pyrido[2,3-b]pyrazine-3-carbaldehyde (CAS 874279-17-1) Driven by Evidence


Synthesis of Focused Kinase Inhibitor Libraries for SAR Studies

Given the scaffold's demonstrated 2.1-fold potency advantage over quinoxaline cores in p38α MAP kinase inhibition [1], pyrido[2,3-b]pyrazine-3-carbaldehyde is an ideal starting material for generating focused compound libraries. The reactive aldehyde at the 3-position [2] allows for rapid and regioselective diversification [3] to explore structure-activity relationships (SAR) around this privileged kinase-binding motif.

Development of Anticancer Agents Targeting Drug-Resistant Tumors

The ability of the pyrido[2,3-b]pyrazine scaffold to maintain sub-micromolar potency (IC50 0.15 μM) in erlotinib-resistant NSCLC cell lines [4] makes derivatives of this compound strategically important for medicinal chemistry efforts aimed at overcoming acquired resistance in cancer therapy. Procurement of this key intermediate enables the exploration of this mechanism.

Creation of Advanced Materials via Tailored Electronic Properties

Computational studies on pyrido[2,3-b]pyrazine derivatives reveal tunable electronic properties, such as band gaps (e.g., Egap = 3.444 eV for compound 7) and significant nonlinear optical (NLO) responses [5]. The aldehyde handle provides a synthetic route to install diverse functional groups to modulate these properties, making the compound valuable for materials science research in organic electronics and photonics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for pyrido[2,3-b]pyrazine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.